2H-1,3-Oxazine-2,6(3H)-dione, 5-methyl-
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Overview
Description
2H-1,3-Oxazine-2,6(3H)-dione, 5-methyl- is a heterocyclic compound containing an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Oxazine-2,6(3H)-dione, 5-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of an amino acid derivative with a carbonyl compound in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Oxazine-2,6(3H)-dione, 5-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazine derivatives.
Substitution: Substitution reactions can occur at different positions on the oxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazine dione derivatives, while substitution reactions could introduce various functional groups onto the oxazine ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-1,3-Oxazine-2,6(3H)-dione, 5-methyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved would depend on the specific application and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2H-1,3-Oxazine-2,6(3H)-dione, 5-methyl- include other oxazine derivatives such as:
- 2H-1,3-Oxazine-2,6(3H)-dione
- 5-ethyl-2H-1,3-Oxazine-2,6(3H)-dione
Uniqueness
The uniqueness of 2H-1,3-Oxazine-2,6(3H)-dione, 5-methyl- lies in its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of the methyl group at the 5-position can affect the compound’s stability, solubility, and interaction with other molecules.
Properties
CAS No. |
51255-10-8 |
---|---|
Molecular Formula |
C5H5NO3 |
Molecular Weight |
127.10 g/mol |
IUPAC Name |
5-methyl-3H-1,3-oxazine-2,6-dione |
InChI |
InChI=1S/C5H5NO3/c1-3-2-6-5(8)9-4(3)7/h2H,1H3,(H,6,8) |
InChI Key |
WTXOSGFCAJSFHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)OC1=O |
Origin of Product |
United States |
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